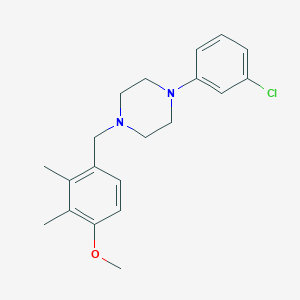![molecular formula C23H20ClNO3 B4895405 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline, also known as CQ, is a quinoline-based compound that has been widely used in scientific research. CQ is a potent inhibitor of autophagy, a process by which cells degrade and recycle their own components.
Wissenschaftliche Forschungsanwendungen
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been extensively used in scientific research as an autophagy inhibitor. Autophagy is a process by which cells degrade and recycle their own components, and it plays a crucial role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, which is a crucial step in the autophagy process. This inhibition leads to the accumulation of autophagosomes and the inhibition of autophagic flux. By inhibiting autophagy, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline can be used to study the role of autophagy in various diseases and to identify potential therapeutic targets.
Wirkmechanismus
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline inhibits autophagy by blocking the fusion of autophagosomes with lysosomes. This inhibition is thought to occur through the inhibition of lysosomal acidification, which is necessary for the fusion process to occur. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has also been shown to inhibit the activity of lysosomal enzymes, which may contribute to its inhibitory effects on autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to have other biochemical and physiological effects. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to inhibit the activity of certain kinases, including Akt and mTOR, which are involved in cell growth and survival pathways. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has also been shown to inhibit the replication of certain viruses, including HIV and Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline is a potent and specific inhibitor of autophagy, which makes it a valuable tool for studying the role of autophagy in various diseases. However, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has some limitations as well. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to have off-target effects, including inhibition of lysosomal enzymes and kinases. In addition, the use of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline in animal studies has been limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research on 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline. One area of research is the development of more potent and specific autophagy inhibitors. Another area of research is the identification of potential therapeutic targets for diseases that are associated with dysregulated autophagy. Additionally, there is a need for further studies on the off-target effects of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline and its potential use in combination with other drugs. Finally, there is a need for more studies on the use of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline in animal models of disease.
Synthesemethoden
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline can be synthesized by reacting 4-chloro-1-naphthol with 2-(2-bromoethoxy)ethyl bromide to form 2-(4-chloro-1-naphthyloxy)ethyl bromide. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethylamine to form 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline.
Eigenschaften
IUPAC Name |
8-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-20-10-11-21(19-8-2-1-7-18(19)20)27-15-13-26-14-16-28-22-9-3-5-17-6-4-12-25-23(17)22/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKVVGEESAHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)

![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)
![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)